molecular formula C15H15ClN6S B10942379 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10942379
M. Wt: 346.8 g/mol
InChI Key: FNLPEVIINQDOEY-UHFFFAOYSA-N
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Description

2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-chloroacetophenone with hydrazine hydrate to form 4-chloro-1,3-dimethyl-1H-pyrazole.

    Construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This involves the cyclization of 4-chloro-1,3-dimethyl-1H-pyrazole with appropriate thiophene and triazole derivatives under acidic or basic conditions.

    Introduction of the ethyl and methyl groups: This step involves alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. This can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its multi-ring structure, which provides a versatile scaffold for the development of new compounds with diverse biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C15H15ClN6S

Molecular Weight

346.8 g/mol

IUPAC Name

4-(4-chloro-2,5-dimethylpyrazol-3-yl)-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H15ClN6S/c1-5-9-8(3)23-15-10(9)14-18-13(20-22(14)6-17-15)12-11(16)7(2)19-21(12)4/h6H,5H2,1-4H3

InChI Key

FNLPEVIINQDOEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C(C(=NN4C)C)Cl)C

Origin of Product

United States

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